Bromure de 3-éthoxy-3-oxopropylzinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of organozinc compounds involves the reaction of zinc with organic halides, often mediated by catalytic systems or through direct metalation strategies. For instance, electrosynthesis methods have been employed to prepare related organometallic reagents, such as 3-thienylzinc bromide, under mild conditions, showcasing the versatility and efficiency of these synthetic approaches in generating organozinc reagents (Gosmini, Nédélec, & Périchon, 1997).

Molecular Structure Analysis

The molecular structure of organozinc compounds typically features a zinc center bonded to organic groups. Structural elucidation often relies on spectroscopic methods, including IR spectroscopy and X-ray diffraction analysis, to provide insights into the bonding arrangements and the geometry around the zinc center. For related compounds, studies have focused on understanding the intramolecular interactions and the impact of these interactions on the reactivity and stability of the organozinc reagents.

Chemical Reactions and Properties

3-Ethoxy-3-oxopropylzinc bromide participates in various chemical reactions, primarily serving as a reagent in cross-coupling processes. These reactions enable the formation of complex molecular architectures by forging carbon-carbon bonds. The reactivity of organozinc compounds in cross-coupling reactions is influenced by the nature of the organic groups attached to zinc and the reaction conditions. For example, palladium(0)/copper(I)-cocatalyzed cross-coupling reactions have demonstrated the utility of organozinc reagents in the stereoselective synthesis of β-fluoro-α,β-unsaturated esters, highlighting the broad applicability of these reagents in organic synthesis (Peng, Qing, Li, & Hu, 2000).

Applications De Recherche Scientifique

Synthèse d'esters γ-cétoniques à partir de chlorures d'aryle

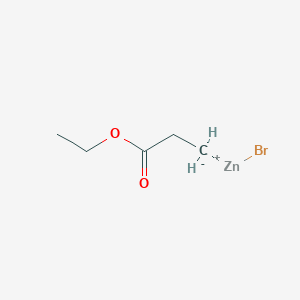

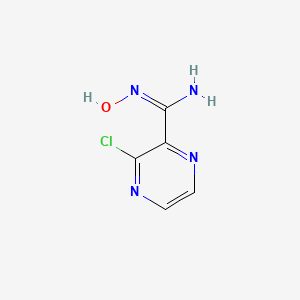

Le bromure de 3-éthoxy-3-oxopropylzinc est utilisé comme réactif dans la synthèse d'esters γ-cétoniques à partir de chlorures d'aryle {svg_1}. Le groupe éthyle propanoate du composé est inséré dans le substrat, facilitant la formation d'esters γ-cétoniques {svg_2}.

Synthèse de sulfones

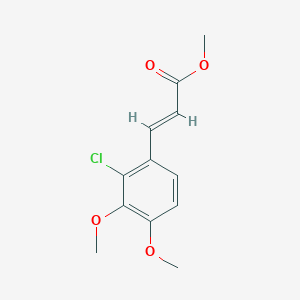

Ce composé joue également un rôle crucial dans la synthèse de sulfones à partir de 1,4-diazabicyclo[2.2.2]octane bis(dioxyde de soufre) (DABSO) et d'halogénures d'alkyle {svg_3}. La réaction implique l'utilisation de this compound comme réactif {svg_4}.

Couplages croisés de Negishi

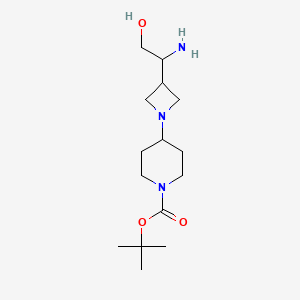

Dans les couplages croisés de Negishi, le this compound est utilisé avec des phosphates d'aryle vinyle pour synthétiser des alcènes 1,1-disubstitués {svg_5}. Cette réaction est une étape clé dans la formation de composés organiques complexes {svg_6}.

Insertion du groupe éthyle propanoate

Le this compound est utilisé pour insérer un groupe éthyle propanoate dans le substrat {svg_7}. Ce processus est fondamental dans la synthèse de divers composés organiques {svg_8}.

Mécanisme D'action

Target of Action

3-Ethoxy-3-oxopropylzinc bromide is primarily used as a reagent in organic synthesis . Its main targets are substrates that can undergo reactions with organozinc compounds .

Mode of Action

The compound interacts with its targets by inserting an ethyl propanoate group into the substrate . This interaction results in the formation of new organic compounds .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- The synthesis of γ-keto esters from aryl chlorides .

- The synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides .

- Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes .

Pharmacokinetics

It’s important to note that the compound reacts with water , which could influence its behavior in biological systems.

Result of Action

The molecular and cellular effects of 3-Ethoxy-3-oxopropylzinc bromide’s action are primarily seen in the new organic compounds it helps to synthesize . These compounds can have a variety of properties and uses, depending on the specific substrates and reaction conditions.

Action Environment

The action of 3-Ethoxy-3-oxopropylzinc bromide can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it reacts with water , indicating that humidity could also affect its stability and efficacy. Safety precautions should be taken when handling this compound due to its potential hazards .

Propriétés

IUPAC Name |

bromozinc(1+);ethyl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPDFGHVJHZDKS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193065-68-8 |

Source

|

| Record name | Bromo[3-ethoxy-3-(oxo-κO)propyl-κC]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193065-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)